molecular formula C17H15FN4O B7792206 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide

5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B7792206
M. Wt: 310.33 g/mol
InChI Key: LCYTZYWYJZFEAS-UHFFFAOYSA-N
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Description

5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide typically involves the following steps:

  • Condensation Reaction: : The starting materials, 4-fluorophenylhydrazine and 4-methylbenzoyl chloride, are reacted under acidic conditions to form the intermediate pyrazole ring.

  • Amination: : The intermediate is then subjected to amination to introduce the amino group at the 5-position of the pyrazole ring.

  • Carboxamide Formation: : Finally, the carboxamide group is introduced through a reaction with an appropriate amine source.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form a nitro group.

  • Reduction: : The nitro group can be reduced to an amine.

  • Substitution: : The fluorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents are tin (Sn) and hydrogen (H₂) in the presence of a catalyst.

  • Substitution: : Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Formation of 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide nitro derivative.

  • Reduction: : Formation of this compound amine derivative.

  • Substitution: : Formation of various substituted derivatives based on the electrophile or nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Biology: : It can be used as a probe to study biological systems and interactions.

  • Medicine: : It has potential therapeutic applications, such as in the development of new drugs.

  • Industry: : It can be used in the production of materials with specific properties.

Mechanism of Action

The mechanism by which 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to a cascade of biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide: can be compared to other similar compounds, such as:

  • 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide

  • 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide

  • 5-amino-1-(4-fluorophenyl)-N-(3-methylphenyl)-1H-pyrazole-4-carboxamide

These compounds differ in the substituents on the phenyl ring, which can affect their chemical properties and biological activities. The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique properties and applications.

Properties

IUPAC Name

5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O/c1-11-2-6-13(7-3-11)21-17(23)15-10-20-22(16(15)19)14-8-4-12(18)5-9-14/h2-10H,19H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYTZYWYJZFEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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